1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N6/c1-21-6-9(10(18-21)12(14,15)16)11-17-19-20-22(11)8-4-2-7(13)3-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMHNCHZKSMMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C14H10ClF3N5
- Molecular Weight : 359.72 g/mol
- CAS Number : 188817-13-2
- IUPAC Name : this compound
Structural Representation
The compound features a tetraazole ring fused with a pyrazole moiety and a chlorophenyl group, which contributes to its unique biological profile.
Anticancer Properties
Research indicates that various pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to our target have shown potent antiproliferative effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.26 |
| Compound B | MDA-MB-231 (Breast Cancer) | 39.70 |
| Compound C | A549 (Lung Cancer) | 11.17 |
Studies have demonstrated that the presence of halogen substituents enhances the cytotoxicity of these compounds by modulating signaling pathways involved in cell proliferation and apoptosis (Toton et al., 2021) .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways associated with cancer progression:
- Caspase Activation : Induces apoptosis through caspase-3 and caspase-7 activation.
- Mitogen-Activated Protein Kinase (MAPK) Pathway : Inhibition of MEK signaling has been linked to reduced tumor growth.
- Anti-inflammatory Effects : Exhibits anti-inflammatory properties that may contribute to its anticancer effects by reducing tumor-associated inflammation.
Other Pharmacological Activities
In addition to anticancer properties, pyrazole derivatives have been investigated for various other biological activities:
- Antimicrobial Activity : Several studies have reported antimicrobial efficacy against bacterial and fungal strains.
- Anti-inflammatory Activity : Compounds have shown potential in reducing inflammation in animal models.
- Neuroprotective Effects : Some analogs exhibit inhibition of acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrazole derivatives against breast cancer cell lines. The lead compound demonstrated an IC50 value of 0.26 µM against MCF7 cells, indicating strong antiproliferative activity. Further mechanistic studies revealed that this compound induced apoptosis through caspase activation and inhibited the MAPK pathway (Lehmann et al., 2017) .
Case Study 2: Anti-inflammatory Effects
In a separate investigation, a related pyrazole derivative was tested for its anti-inflammatory properties in a murine model of acute inflammation. The results showed significant reduction in inflammatory markers, supporting the compound's potential as an anti-inflammatory agent (Girodet et al., 2013) .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole exhibit anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A notable case study involved a series of pyrazole derivatives where modifications led to enhanced activity against breast cancer cell lines .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The inhibition of COX-2 has been linked to reduced inflammation and pain relief in preclinical models .
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Compounds with trifluoromethyl groups are known to enhance biological activity against pests and pathogens. Research has indicated that similar pyrazole-based compounds can effectively control various agricultural pests through both contact and systemic action .
Herbicide Development
The compound may also be explored for herbicidal applications due to its ability to disrupt specific biochemical pathways in plants. Studies focusing on herbicidal efficacy have revealed that modifications in the pyrazole ring can lead to selective herbicide candidates that minimize damage to crops while effectively controlling weed populations .
Polymer Synthesis
The unique properties of this compound allow for its incorporation into polymer matrices. Research has shown that incorporating such compounds into polymers can enhance thermal stability and mechanical properties. Case studies have demonstrated improved performance in thermoplastic elastomers when modified with similar tetraazole derivatives .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
1,3,4-Oxadiazole Derivatives
and describe compounds with a 1,3,4-oxadiazole core instead of tetrazole. For example:
- 2-((4-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (Compound B): Key Differences: Oxadiazole core vs. tetrazole; thioether linkage at position 2. Properties: Melting point = 102–103°C; HRMS [M+H]⁺ = 375.0289. The thioether group enhances lipophilicity but may reduce metabolic stability.
Triazole Derivatives
and highlight triazole-based analogues:
- 1H-1,2,4-Triazole, 1-(4-chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]- (Compound C) :
Analogues with Modified Substituents
Halogen-Substituted Phenyl Groups
and describe isostructural compounds with halogen variations:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound D): Key Differences: Chlorophenyl vs. fluorophenyl; thiazole and dihydropyrazole substituents.
Pyrazole Substituent Modifications
and compare pyrazole substituent effects:
- 5-[(4-Chlorophenyl)thio]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (Compound E): Key Differences: Hydroxymethyl group at the pyrazole 4-position; thioether linkage. Impact: The hydroxyl group introduces polarity, improving solubility but possibly reducing membrane permeability compared to Compound A.
Antibacterial Activity
highlights substituent effects on bioactivity:
- Compound F (EC₅₀ = 11.22 µg/mL vs. Xanthomonas oryzae) : Contains a 5-(trifluoromethyl)pyrazole and phenyl group.
- Compound G (EC₅₀ > 50 µg/mL) : Features a 3-(trifluoromethyl)pyrazole and methyl group.
- Compound A (Predicted) : The 3-CF₃ and methyl groups may balance lipophilicity and activity, but the tetrazole core could enhance bioavailability compared to oxadiazoles.
Anti-inflammatory Activity
reports a pyrazole derivative (N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline) with potent anti-inflammatory activity. Compound A’s tetrazole core, acting as a carboxylic acid bioisostere, may offer improved pharmacokinetics.
Physicochemical and Crystallographic Properties
Crystallographic studies () reveal that halogen substituents (Cl vs. F) minimally affect molecular conformation but alter crystal packing, influencing solubility and stability.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetrazole, and how do reaction conditions influence yield?
Methodological Answer:
- Copper-catalyzed cyclization : Use copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours (yield optimization via green chemistry principles) .
- Heterogeneous catalysis : Employ Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C for 1 hour, monitored by TLC for completion .
- Click chemistry : Utilize copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours, followed by column chromatography purification .
- Key factors : Temperature, solvent polarity, and catalyst loading critically impact yield. For example, ionic liquids enhance reaction efficiency by stabilizing intermediates .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this tetrazole derivative?
Methodological Answer:
- IR spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, tetrazole ring vibrations at 1450 cm⁻¹) .
- NMR spectroscopy : Use -NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) and -NMR for trifluoromethyl carbon signals .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., mean C–C bond length = 0.005 Å, R factor < 0.05) for absolute configuration validation .
Q. How can researchers optimize purification protocols to isolate high-purity tetrazole derivatives?
Methodological Answer:
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
- Recrystallization : Purify crude products via hot ethanol or aqueous acetic acid, achieving >95% purity .
- Column chromatography : Employ gradient elution (e.g., hexane → ethyl acetate) for polar byproduct removal .
Q. What strategies are effective for resolving contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Replicate conditions : Compare results under identical parameters (e.g., 130°C vs. 70°C reactions) to identify temperature-sensitive intermediates .
- Cross-validate data : Use multiple techniques (e.g., HPLC + NMR) to confirm compound identity if spectral data conflicts .
- Computational modeling : Predict reaction pathways or spectral signatures using DFT calculations to reconcile experimental discrepancies .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of trifluoromethyl and chlorophenyl groups in reaction pathways?
Methodological Answer:
- Kinetic isotope effects : Compare to identify rate-determining steps influenced by substituent electronic effects .
- In situ spectroscopy : Monitor intermediate formation (e.g., nitrile imines) via FTIR or Raman during cyclization .
- Isotopic labeling : Use -labeled precursors to trace tetrazole ring formation mechanisms .
Q. What computational approaches are suitable for predicting the biological activity or stability of this compound?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase isoforms) using AutoDock Vina to predict binding affinities .
- QM/MM simulations : Model hydrolysis pathways in aqueous environments to assess stability under physiological conditions .
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity profiles .
Q. How can researchers design experiments to evaluate the biological activity of this tetrazole derivative?
Methodological Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., COX-2 IC₅₀) .
- Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular accumulation in cancer cell lines .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluoro-to-chloro substitutions) to correlate substituents with potency .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Heat dissipation : Use flow reactors to maintain temperature control during exothermic cyclization steps .
- Solvent recovery : Implement distillation systems for PEG-400 or ionic liquid reuse to reduce costs .
- Byproduct management : Optimize catalyst loading (e.g., 10 wt% Bleaching Earth Clay) to minimize side reactions .
Q. How can degradation studies inform the development of stable formulations for this compound?
Methodological Answer:
- Forced degradation : Expose to UV light, heat, or acidic/basic conditions, then analyze degradation products via LC-MS .
- Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to enhance shelf life .
- Accelerated aging : Store at 40°C/75% RH for 6 months and monitor purity changes .
Q. What advanced spectroscopic techniques can resolve ambiguities in tautomeric forms or regiochemistry?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish between 1H- and 2H-tetrazole tautomers .
- Solid-state NMR : Analyze crystalline vs. amorphous forms to confirm regioselectivity .
- XPS : Measure nitrogen binding energies to identify tautomeric dominance in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
